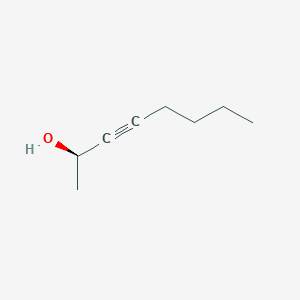
(2R)-Oct-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Oct-3-YN-2-OL is an organic compound with a unique structure characterized by an alkyne group and a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, which can result in different biological activities for each enantiomer. The presence of both an alkyne and a hydroxyl group makes it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Oct-3-YN-2-OL typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This reaction can be carried out under mild conditions, often at room temperature, using hydrogen gas and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the preparation of the propargylic ketone precursor, followed by its reduction in the presence of a chiral catalyst. The use of continuous flow technology allows for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
(2R)-Oct-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to different pharmacological effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-Oct-3-YN-2-OL depends on its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved would depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2S)-Oct-3-YN-2-OL: The enantiomer of (2R)-Oct-3-YN-2-OL, which may have different biological activities.
Oct-3-YN-2-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
Oct-3-YN-2-ONE: The corresponding ketone, which lacks the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkyne and a hydroxyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
77889-05-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2R)-oct-3-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3/t8-/m1/s1 |
Clé InChI |
RRRODBVLAIUQDT-MRVPVSSYSA-N |
SMILES isomérique |
CCCCC#C[C@@H](C)O |
SMILES canonique |
CCCCC#CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



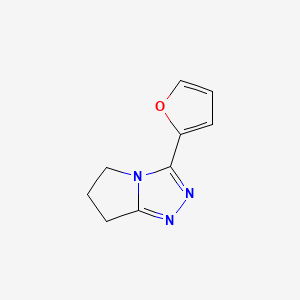
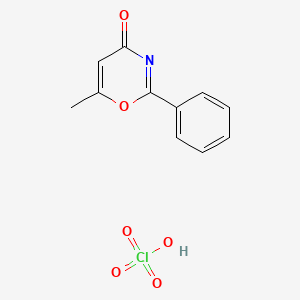


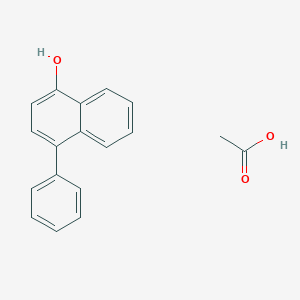

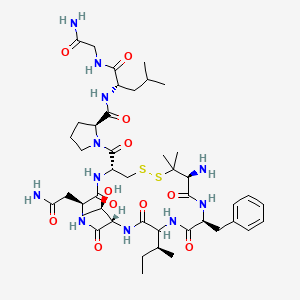
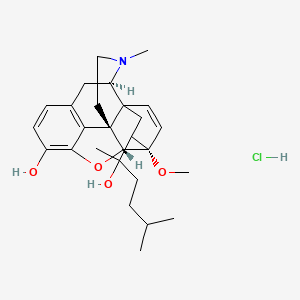
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

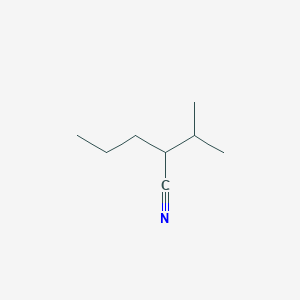

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
